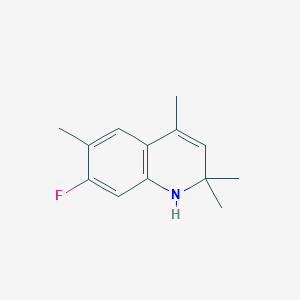
7-Fluoro-2,2,4,6-tetramethyl-1H-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,2,4,6-tetramethyl-1H-quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between salicylaldehyde, 8-hydroxyquinoline, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a catalytic amount of triethylamine in ethanol at 78°C can yield quinoline derivatives . Additionally, the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been reported for the synthesis of trisubstituted quinoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective methods. These methods often utilize environmentally benign protocols, such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluoro-2,2,4,6-tetramethyl-1H-quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and unique properties .
Aplicaciones Científicas De Investigación
Chemistry: 7-Fluoro-2,2,4,6-tetramethyl-1H-quinoline is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in medicinal chemistry due to its potential antibacterial, antiviral, and anticancer activities. Fluorinated quinolines are known to inhibit various enzymes and exhibit broad-spectrum biological activities .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and materials for electronic applications. Its unique properties make it valuable for the development of new materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of 7-Fluoro-2,2,4,6-tetramethyl-1H-quinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, leading to inhibition or modulation of their activities . The pathways involved in its mechanism of action include enzyme inhibition, disruption of cellular processes, and interference with DNA replication .
Comparación Con Compuestos Similares
- 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Comparison: Compared to other fluorinated quinolines, 7-Fluoro-2,2,4,6-tetramethyl-1H-quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties . For instance, while fluoroquine and mefloquine are primarily known for their antimalarial activities, this compound exhibits a broader range of applications, including antibacterial and antiviral activities .
Propiedades
IUPAC Name |
7-fluoro-2,2,4,6-tetramethyl-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN/c1-8-5-10-9(2)7-13(3,4)15-12(10)6-11(8)14/h5-7,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFBDFDHMDZDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC(C=C2C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


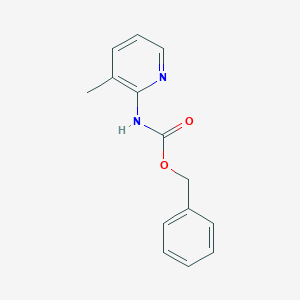
![N-[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2742171.png)

![3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2742175.png)
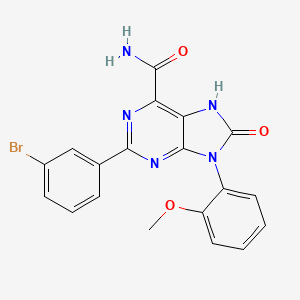
![7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2742178.png)


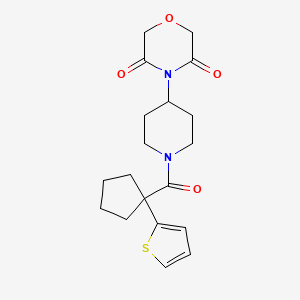
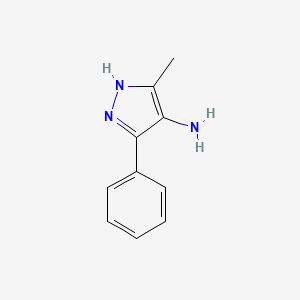
![N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide](/img/structure/B2742186.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2742188.png)
